molecular formula C15H12Br2N2O5S B11646211 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate

4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate

Cat. No.: B11646211
M. Wt: 492.1 g/mol
InChI Key: KYSXWHNZVOZNBP-YHYXMXQVSA-N
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Description

4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, bromine atoms, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Acetylation: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced through methylation using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atoms in the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored for drug development. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The thiazolidine ring and the bromine atoms may play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dichloro-6-methoxyphenyl acetate
  • 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-difluoro-6-methoxyphenyl acetate

Uniqueness

The uniqueness of 4-{(Z)-[(2E)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dibromo-6-methoxyphenyl acetate lies in the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with molecular targets and potentially enhanced biological effects.

Properties

Molecular Formula

C15H12Br2N2O5S

Molecular Weight

492.1 g/mol

IUPAC Name

[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,3-dibromo-6-methoxyphenyl] acetate

InChI

InChI=1S/C15H12Br2N2O5S/c1-6(20)18-15-19-14(22)10(25-15)5-8-4-9(23-3)13(24-7(2)21)12(17)11(8)16/h4-5H,1-3H3,(H,18,19,20,22)/b10-5-

InChI Key

KYSXWHNZVOZNBP-YHYXMXQVSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C(=C2Br)Br)OC(=O)C)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2Br)Br)OC(=O)C)OC)S1

Origin of Product

United States

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